Plasma Stability Half-Life: MC(C2)-Val-Cit-PAB-OH vs. Non-Cleavable Linkers
ADCs constructed with Val-Cit-PAB-based linkers exhibit high plasma stability, with measured half-lives of approximately 6.0 days in mice and 9.6 days in monkeys . This stability is comparable to that of non-cleavable linkers, ensuring that the ADC remains intact in circulation until lysosomal internalization [1]. The C2-extended MC(C2)-Val-Cit-PAB-OH inherits this stability profile, providing a predictable in vivo half-life for preclinical evaluation.
| Evidence Dimension | Plasma stability half-life (in vivo) |
|---|---|
| Target Compound Data | ~6.0 days (mouse), ~9.6 days (monkey) |
| Comparator Or Baseline | Non-cleavable linkers (comparable stability) |
| Quantified Difference | Comparable to non-cleavable linkers |
| Conditions | In vivo plasma stability studies in mouse and monkey models |
Why This Matters
Predictable plasma stability is essential for minimizing premature payload release and off-target toxicity, a key procurement criterion for ADC development.
- [1] Su, D. et al. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Biomedicines 2023, 11(11), 3080. View Source
